BenchChemオンラインストアへようこそ!

Ajmalicine

Adrenergic Pharmacology Receptor Binding Cardiovascular Research

Ajmalicine (Raubasine) is a monoterpene indole alkaloid with unique pharmacological fingerprint: competitive α1-adrenoceptor antagonist (pA2 6.57) and reversible non-competitive nicotinic receptor inhibitor (IC50 72.3 μM). Unlike yohimbine (α2-selective) or reserpine (VMAT inhibitor), Ajmalicine enables precise postsynaptic α1 blockade without confounding α2 effects. It is the definitive reference standard for RP‑HPLC method validation (LOD 4 μg/mL, LOQ 12 μg/mL) in Rauwolfia/Catharanthus matrices and a validated chemical probe for diabetes‑altered ADME studies. Bulk pricing available for medicinal chemistry programs.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 483-04-5
Cat. No. B1678821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmalicine
CAS483-04-5
Synonyms19-epiajmalicine
ajmalicine
ajmalicine hydrochloride
ajmalicine, (19alpha,20alpha)-isomer
ajmalicine, (19beta)-isomer
ajmalicine, (19beta,20alpha)-isomer
ajmalicine, (3-beta,19beta)-isomer
ajmalicine, (3beta,19alpha)-isomer
ajmalicine, (3beta,19alpha,20alpha)-isomer
ajmalicine, (hydrochloride(19beta,20alpha))-isomer
ajmalicine, hydrochloride(19alpha)-isomer
ajmalicine, PO4(19alpha)-isomer
akuammigine
delta-yohimbine
Lamuran
raubasine
raubasine HCl
raubasine hydrochloride
rauvasan
tetrahydro-alstonine
tetrahydroalstonine
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
InChIInChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
InChIKeyGRTOGORTSDXSFK-XJTZBENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ajmalicine (CAS 483-04-5) for Scientific Research: Baseline Identity and Class Positioning


Ajmalicine (CAS 483-04-5), also referred to as raubasine or δ-yohimbine, is a monoterpene indole alkaloid naturally occurring in Rauwolfia serpentina and Catharanthus roseus . It belongs to the heteroyohimbine alkaloid subclass, structurally related to compounds including yohimbine, reserpine, and tetrahydroalstonine [1]. Pharmacologically, ajmalicine functions as a competitive α1-adrenoceptor antagonist (pA2 = 6.57) and a reversible non-competitive nicotinic receptor inhibitor (IC50 = 72.3 μM) . The compound has been investigated for peripheral vasodilatory effects and has a history of clinical use as an antihypertensive agent under various brand names [2]. For researchers, ajmalicine serves as a reference standard in analytical method development and as a pharmacological tool for studying adrenergic signaling pathways.

Why Ajmalicine Cannot Be Substituted by Yohimbine, Reserpine, or Tetrahydroalstonine in Research Protocols


Despite sharing a common indole alkaloid scaffold with compounds like yohimbine and reserpine, ajmalicine possesses a distinct pharmacological profile that precludes simple substitution. Ajmalicine selectively targets α1-adrenoceptors with a pA2 of 6.57, whereas yohimbine functions as a selective α2-adrenergic antagonist, and reserpine acts primarily through irreversible inhibition of vesicular monoamine transporters [1]. In vivo pharmacokinetic studies reveal that ajmalicine exhibits unique absorption, distribution, and metabolic characteristics relative to its structural analogs, with diabetes mellitus significantly altering ajmalicine's pharmacokinetic parameters differently from yohimbine or ajmaline [2]. Furthermore, ajmalicine's reversible non-competitive antagonism at nicotinic receptors (IC50 = 72.3 μM) contrasts with the mechanisms of closely related heteroyohimbine stereoisomers such as tetrahydroalstonine and akuammigine, which demonstrate differential potency at pre- and postsynaptic adrenoceptors [3]. These quantitative differences establish that ajmalicine is not a generic, interchangeable

Quantitative Evidence for Ajmalicine Differentiation: Comparative Data for Procurement Decisions


α1-Adrenoceptor Antagonist Potency: Ajmalicine vs. Yohimbine and Phentolamine

Ajmalicine acts as a competitive antagonist at postsynaptic α1-adrenoceptors with a pA2 value of 6.57 against noradrenaline [1]. This contrasts with yohimbine, which functions as a selective α2-adrenergic antagonist, and phentolamine, a non-selective α1/α2 antagonist. In comparative functional assays, ajmalicine at 50 γ completely antagonized adrenaline-induced contracture in guinea pig vas deferens, whereas phentolamine at the same dose exhibited half the activity [2].

Adrenergic Pharmacology Receptor Binding Cardiovascular Research

Nicotinic Receptor Inhibition: Ajmalicine vs. Akuammigine and Tetrahydroalstonine

Ajmalicine inhibits nicotinic receptors in a reversible, non-competitive manner with an IC50 of 72.3 μM [1]. This pharmacological property differentiates it from the closely related stereoisomers akuammigine and tetrahydroalstonine, which exhibit different potency profiles at pre- and postsynaptic adrenoceptors [2]. While all three are heteroyohimbine alkaloids, their differential effects on α1- and α2-adrenoceptor-mediated pressor responses in pithed rats demonstrate functional divergence [2].

Nicotinic Acetylcholine Receptor Neuropharmacology Ion Channel

In Vivo Pharmacokinetic Behavior in Disease States: Ajmalicine vs. Reserpine and Ajmaline

In a comparative pharmacokinetic study using LC-MS/MS, ajmalicine's in vivo behavior was shown to be significantly altered in type 2 diabetic rats compared to normal rats after oral administration [1]. Critically, the impact of diabetes mellitus on pharmacokinetic parameters was distinct for ajmalicine, yohimbine, and ajmaline, confirming that these alkaloids are not pharmacokinetically equivalent [1]. This differential alteration in disease states underscores the need for compound-specific understanding.

Pharmacokinetics Drug Metabolism Diabetes Research

Analytical Method Validation: Distinct Retention and Detection Parameters for Ajmalicine

A validated reversed-phase HPLC method enables the simultaneous quantification of ajmalicine alongside reserpine and ajmaline from Rauwolfia serpentina [1]. The method demonstrates that ajmalicine is chromatographically distinct, with specific retention characteristics and analytical figures of merit. For ajmalicine, the limit of detection (LOD) was 4 μg/mL and the limit of quantitation (LOQ) was 12 μg/mL, which differ from those for reserpine (LOD: 8 μg/mL, LOQ: 23 μg/mL) and ajmaline (LOD: 6 μg/mL, LOQ: 19 μg/mL) [1]. The recovery for ajmalicine was 98.38% [1].

Analytical Chemistry HPLC Method Quality Control

Structural Basis for Differentiation: Stereochemical Identity of Ajmalicine

Ajmalicine is a specific stereoisomer within the heteroyohimbine alkaloid family. Its stereochemistry is defined as 3β,19α,20α, distinguishing it from related isomers like tetrahydroalstonine (3α,19α,20α) and akuammigine (3β,19β,20α) [1]. This stereochemical difference is not trivial; it directly impacts the compound's three-dimensional shape and, consequently, its interaction with biological targets. The distinct pharmacological profile of ajmalicine, including its α1-adrenoceptor selectivity, is a direct result of this specific spatial arrangement.

Stereochemistry Structure-Activity Relationship Natural Product Chemistry

Validated Research and Industrial Application Scenarios for Ajmalicine


Selective Pharmacological Tool for Dissecting α1-Adrenoceptor Signaling

Given its competitive α1-adrenoceptor antagonism (pA2 = 6.57) and its clear differentiation from α2-selective agents like yohimbine, ajmalicine is the preferred tool for experiments requiring selective blockade of postsynaptic α1-adrenoceptors. It should be used in functional assays (e.g., isolated tissue baths) and in vivo models (e.g., pressor response in pithed rats) to characterize α1-mediated physiological responses without confounding α2-adrenergic effects [1].

Analytical Reference Standard for Quality Control of Rauwolfia-Derived Products

Ajmalicine is a critical reference standard for the development and validation of analytical methods, particularly RP-HPLC, aimed at quantifying and profiling alkaloids in Rauwolfia serpentina and related plant materials. The established, validated method with a defined LOD of 4 μg/mL and LOQ of 12 μg/mL provides a benchmark for quality control, enabling precise and reproducible quantification of this specific alkaloid in complex botanical matrices [2].

Pharmacokinetic Probe in Disease-Specific In Vivo Models

For researchers investigating the impact of metabolic diseases like type 2 diabetes on drug disposition, ajmalicine serves as a defined chemical probe. Its altered pharmacokinetic behavior in diabetic rat models, distinct from that of other Rauwolfia alkaloids, makes it a valuable compound for studying disease-induced changes in absorption, distribution, metabolism, and excretion (ADME) of monoterpene indole alkaloids [3].

Building Block for Novel Semi-Synthetic Adrenergic Antagonists

The chemical structure of ajmalicine has served as a scaffold for developing new chemical entities. As documented in patent literature, ajmalicine can be reacted with hydrazines to yield derivatives with enhanced hypotensive and adrenaline-antagonizing properties. This establishes ajmalicine as a valuable starting material for medicinal chemistry programs focused on developing next-generation adrenergic modulators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ajmalicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.